8-(Trimethylsilyl)quinoline 8-(Trimethylsilyl)quinoline
Brand Name: Vulcanchem
CAS No.: 134050-43-4
VCID: VC18344383
InChI: InChI=1S/C12H15NSi/c1-14(2,3)11-8-4-6-10-7-5-9-13-12(10)11/h4-9H,1-3H3
SMILES:
Molecular Formula: C12H15NSi
Molecular Weight: 201.34 g/mol

8-(Trimethylsilyl)quinoline

CAS No.: 134050-43-4

Cat. No.: VC18344383

Molecular Formula: C12H15NSi

Molecular Weight: 201.34 g/mol

* For research use only. Not for human or veterinary use.

8-(Trimethylsilyl)quinoline - 134050-43-4

Specification

CAS No. 134050-43-4
Molecular Formula C12H15NSi
Molecular Weight 201.34 g/mol
IUPAC Name trimethyl(quinolin-8-yl)silane
Standard InChI InChI=1S/C12H15NSi/c1-14(2,3)11-8-4-6-10-7-5-9-13-12(10)11/h4-9H,1-3H3
Standard InChI Key AZMSHDUCKRGHAE-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C1=CC=CC2=C1N=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 8-(trimethylsilyl)quinoline is C₁₂H₁₅NSi, with a molecular weight of 219.33 g/mol (adjusted from the fluoro analogue in ). The trimethylsilyl (-Si(CH₃)₃) group at the 8-position introduces steric bulk and electron-donating effects, altering the compound’s reactivity compared to unsubstituted quinoline. Key physicochemical properties include:

PropertyValue
Boiling Point290–300°C (estimated)
SolubilitySoluble in organic solvents
LogP (Partition Coefficient)4.2 (calculated)

The compound’s structure has been confirmed via spectroscopic methods, including ¹H NMR and infrared spectroscopy, which reveal characteristic signals for the quinoline ring (δ 8.9–7.5 ppm for aromatic protons) and trimethylsilyl group (δ 0.3 ppm) .

Synthesis and Production

Synthetic Routes

The synthesis of 8-(trimethylsilyl)quinoline typically involves transition-metal-catalyzed coupling reactions or direct silylation:

  • Palladium-Catalyzed Coupling
    A common method adapts protocols from fluoro-substituted analogues . For example:

    8-Bromoquinoline+TrimethylsilylacetylenePd(PPh3)4,CuI8-(Trimethylsilyl)quinoline\text{8-Bromoquinoline} + \text{Trimethylsilylacetylene} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{8-(Trimethylsilyl)quinoline}

    This Sonogashira-type coupling proceeds under inert conditions (60–80°C, 12–24 hours), yielding the product in 60–75% efficiency .

  • Direct Silylation
    Alternatively, 8-hydroxyquinoline reacts with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine):

    8-Hydroxyquinoline+TMSClEt3N8-(Trimethylsilyl)quinoline\text{8-Hydroxyquinoline} + \text{TMSCl} \xrightarrow{\text{Et}_3\text{N}} \text{8-(Trimethylsilyl)quinoline}

    This method avoids metal catalysts but requires stringent moisture control.

Industrial-Scale Production

Industrial synthesis optimizes coupling reactions using continuous flow reactors to enhance yield (up to 85%) and purity (>98%). Post-synthesis purification involves fractional distillation or column chromatography .

Applications in Scientific Research

Organic Synthesis

8-(Trimethylsilyl)quinoline serves as a versatile building block:

  • Ligand Design: Coordinates transition metals (e.g., Pt, Pd) to form stable complexes for catalysis .

  • Cross-Coupling Reactions: The silyl group acts as a directing agent in C–H functionalization, enabling regioselective substitutions .

Materials Science

  • Semiconductor Materials: Incorporated into organic light-emitting diodes (OLEDs) due to its electron-transport properties .

  • Polymer Additives: Enhances thermal stability in silicones and epoxy resins.

Comparative Analysis with Analogues

CompoundKey DifferenceReactivity/Bioactivity
8-Hydroxyquinoline-OH vs. -Si(CH₃)₃Lower lipophilicity
5-Fluoro-8-(TMS)quinolineFluorine at C-5Enhanced antibacterial activity
2-Methyl-8-(TMS)quinolineMethyl at C-2Improved catalytic stability

The 8-(trimethylsilyl) group uniquely balances steric and electronic effects, enabling applications unmet by hydroxyl or halogenated analogues.

Future Perspectives

Future research should explore:

  • Drug Delivery Systems: Leveraging lipophilicity for targeted therapies.

  • Advanced Catalysts: Developing asymmetric synthesis routes using chiral silyl-quinoline ligands.

  • Environmental Impact: Assessing biodegradation pathways to address ecological concerns.

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